![molecular formula C14H14N4O4S B13965776 N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide CAS No. 35285-73-5](/img/structure/B13965776.png)
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and an acetamide moiety. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then acetylated using acetic anhydride to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[(pyridine-3-carbonylamino)sulfamoyl]phenyl]acetamide
- N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]pyridine-4-carboxamide
- N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]pyridine-3-carboxamide
Uniqueness
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of a pyridine ring, sulfonamide group, and acetamide moiety allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Eigenschaften
CAS-Nummer |
35285-73-5 |
|---|---|
Molekularformel |
C14H14N4O4S |
Molekulargewicht |
334.35 g/mol |
IUPAC-Name |
N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(21,22)18-17-14(20)11-6-8-15-9-7-11/h2-9,18H,1H3,(H,16,19)(H,17,20) |
InChI-Schlüssel |
ZOUFUQZACIWGGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


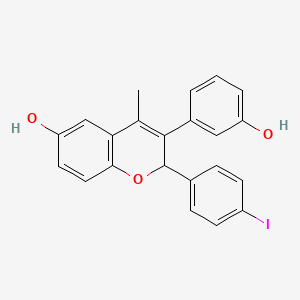
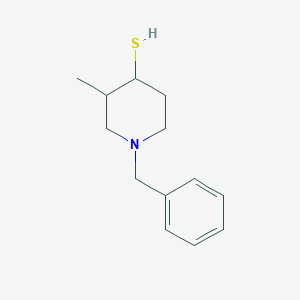
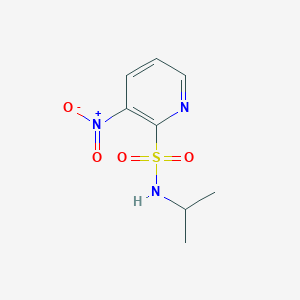

![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
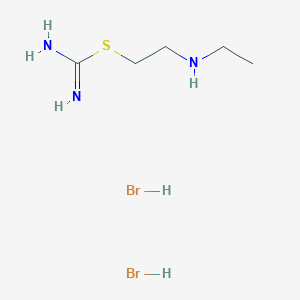
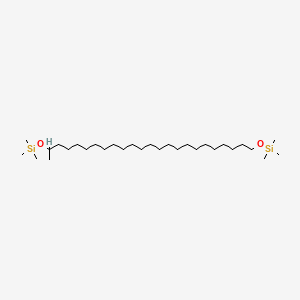
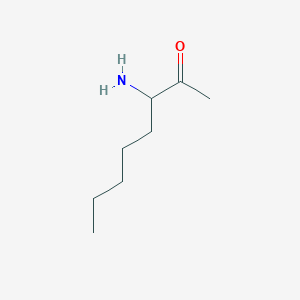
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
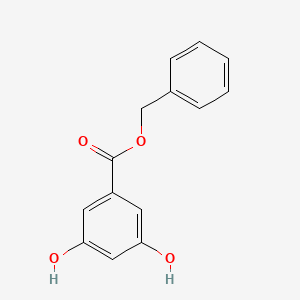
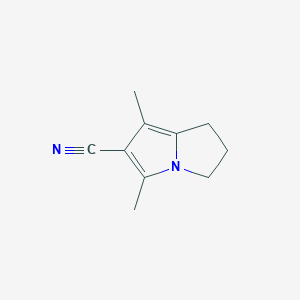

![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
